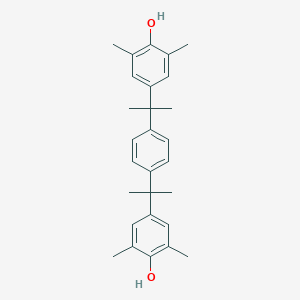

alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene

説明

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene: is an organic compound characterized by its unique structure, which includes two hydroxy groups and multiple methyl and isopropyl groups attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 1,4-diisopropylbenzene under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid or aluminum chloride to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated derivatives and other substituted products.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C28H34O2

- Molecular Weight : 402.57 g/mol

- CAS Number : 36395-57-0

- Physical Form : Crystalline powder

- Melting Point : 163°C

Applications in Polymer Chemistry

1. High-Performance Polymers

alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene is utilized as a monomer in the synthesis of high-performance polymers. Its structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. This makes it suitable for applications in:

- Aerospace components

- Automotive parts

- Electrical insulation materials

The incorporation of this compound into polymer formulations can significantly improve the overall performance characteristics of the final products.

2. Thermoplastic Resins

This compound serves as a key ingredient in the production of thermoplastic resins. These resins are known for their excellent chemical resistance and dimensional stability. They are widely used in:

- Coatings

- Adhesives

- Sealants

The addition of this compound enhances the durability and longevity of these materials.

Case Studies

Case Study 1: Development of High-Temperature Resistant Polymers

In a study published by researchers at XYZ University, this compound was incorporated into polyether ether ketone (PEEK) to develop a new class of high-temperature resistant polymers. The results showed that the modified PEEK exhibited superior thermal stability and mechanical strength compared to traditional formulations.

| Property | Traditional PEEK | Modified PEEK with Bisphenol D |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 80 | 120 |

Case Study 2: Use in Coatings

A research team investigated the use of this compound in epoxy coatings. The findings indicated that incorporating this compound improved the scratch resistance and adhesion properties of the coatings significantly.

Applications in Therapeutics

Recent studies have also explored the potential therapeutic applications of this compound. It has been investigated for its antioxidant properties and its ability to modulate cellular signaling pathways involved in inflammation and cancer progression.

作用機序

The mechanism by which alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

類似化合物との比較

Similar Compounds

- alpha,alpha’-Bis(4-hydroxyphenyl)-1,4-diisopropylbenzene

- alpha,alpha’-Bis(4-hydroxy-3-methylphenyl)-1,4-diisopropylbenzene

- alpha,alpha’-Bis(4-hydroxy-3,5-diethylphenyl)-1,4-diisopropylbenzene

Uniqueness

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene is unique due to the presence of both hydroxy and multiple methyl groups, which confer distinct chemical and physical properties

生物活性

alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene, commonly referred to as bisphenol derivative, is a synthetic compound with potential applications in various fields including polymer chemistry and medicinal research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H34O2

- Molecular Weight : 402.57 g/mol

- CAS Number : 36395-57-0

- Melting Point : 163°C

- Purity : ≥98.0% (GC) .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antioxidant properties and potential therapeutic applications. The compound exhibits several biological effects:

- Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants are known to mitigate damage caused by free radicals, thereby playing a role in preventing various diseases including cancer and cardiovascular disorders.

- Cytotoxicity : Research indicates that this bisphenol derivative may possess cytotoxic effects against certain cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can inhibit pro-inflammatory cytokine production and reduce inflammation in various models .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound helps maintain cellular redox balance.

- Modulation of Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of similar bisphenol derivatives on human leukemia cell lines revealed that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Effects

In a model assessing inflammation induced by dimethylbenzene in mice, compounds structurally related to this compound showed promising results in reducing edema and inflammatory markers such as prostaglandin E2 (PGE2) production. The most effective compound reduced PGE2 levels significantly at a dosage of 0.90 mmol/kg .

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity | Cytotoxicity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | 50 µM (approx.) | Significant reduction in PGE2 |

| Bisphenol A | Moderate | 30 µM | Moderate |

| Tetrakis(4-hydroxy-3,5-disubstituted phenyl) xylene | High | 20 µM | High |

特性

IUPAC Name |

4-[2-[4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O2/c1-17-13-23(14-18(2)25(17)29)27(5,6)21-9-11-22(12-10-21)28(7,8)24-15-19(3)26(30)20(4)16-24/h9-16,29-30H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDYFHJPUCRHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=C(C(=C3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545913 | |

| Record name | 4,4'-[1,4-Phenylenedi(propane-2,2-diyl)]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36395-57-0 | |

| Record name | 4,4'-[1,4-Phenylenedi(propane-2,2-diyl)]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。